

"physical and chemical properties of 2,3-Dihydrophenanthren-4(1H)-one"

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Compound of Interest

Compound Name: 2,3-Dihydrophenanthren-4(1H)-one

Cat. No.: B118820

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An In-depth Technical Guide to 2,3-Dihydrophenanthren-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrophenanthren-4(1H)-one, a member of the dihydrophenanthrene class of polycyclic aromatic hydrocarbons, is a compound of significant interest in medicinal chemistry and pharmacological research.^{[1][2]} Its rigid, three-ring scaffold serves as a core structural motif for numerous bioactive molecules. The dihydrophenanthrene framework has been identified as a key pharmacophore with the potential to interact with critical biological targets, making it a valuable tool for exploring new therapeutic pathways in metabolic diseases, neurodegenerative disorders, and infectious diseases.^{[1][2]}

Physical and Chemical Properties

The fundamental physical and chemical properties of **2,3-Dihydrophenanthren-4(1H)-one** are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

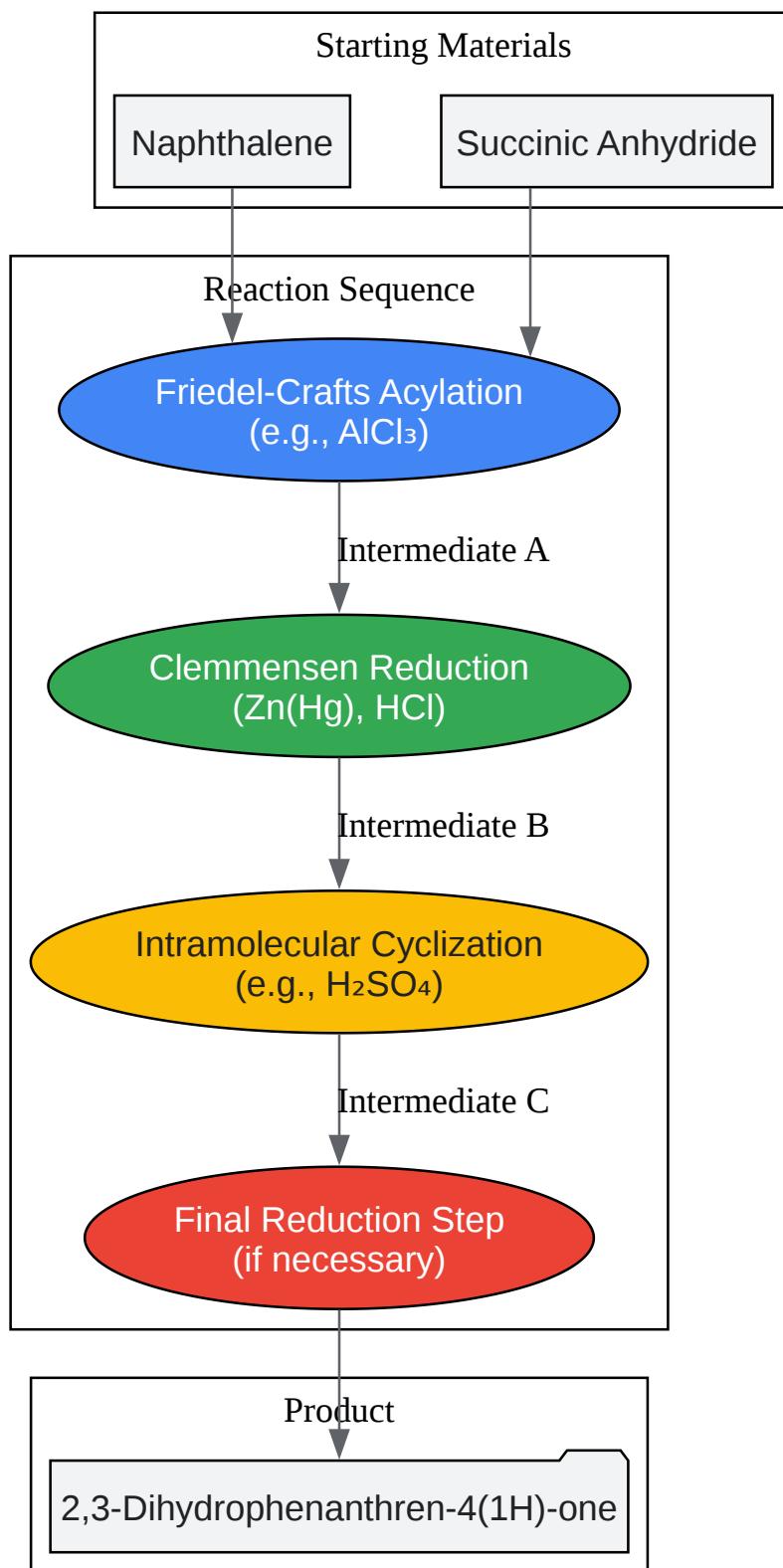
Property	Value
IUPAC Name	2,3-dihydro-1H-phenanthren-4-one
Synonyms	4-Oxo-1,2,3,4-tetrahydrophenanthrene, 1,2,3,4-Tetrahydrophenanthren-4-one, 4(1H)-Phenanthrone, 2,3-dihydro-
CAS Number	778-48-3
Molecular Formula	C ₁₄ H ₁₂ O
Molecular Weight	196.24 g/mol
Appearance	Pale Yellow to Beige Solid
Melting Point	69 °C
Boiling Point	164-168 °C at 0.3 Torr
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Poorly soluble in water.
InChI Key	HQVRULPLURPAJY-UHFFFAOYSA-N

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2,3-Dihydrophenanthren-4(1H)-one** is not readily available in the provided search results, a general synthetic approach can be outlined based on established methods for creating tetrahydrophenanthrenone structures, such as the Haworth synthesis or Robinson annulation.

General Synthetic Approach: Modified Haworth Synthesis

The Haworth synthesis of phenanthrene can be adapted to yield the target molecule. This multi-step process generally involves the acylation of naphthalene followed by cyclization and reduction.



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A generalized workflow for the synthesis of **2,3-Dihydrophenanthren-4(1H)-one**.

- Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) to form 4-(naphthalen-1-yl)-4-oxobutanoic acid.
- Clemmensen Reduction: The keto group of the butanoic acid derivative is reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) to yield 4-(naphthalen-1-yl)butanoic acid.
- Intramolecular Cyclization: The resulting acid is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the tetrahydrophenanthrenone ring system.
- Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Analytical Characterization

The identity and purity of **2,3-Dihydrophenanthren-4(1H)-one** would be confirmed using a combination of spectroscopic and chromatographic techniques.

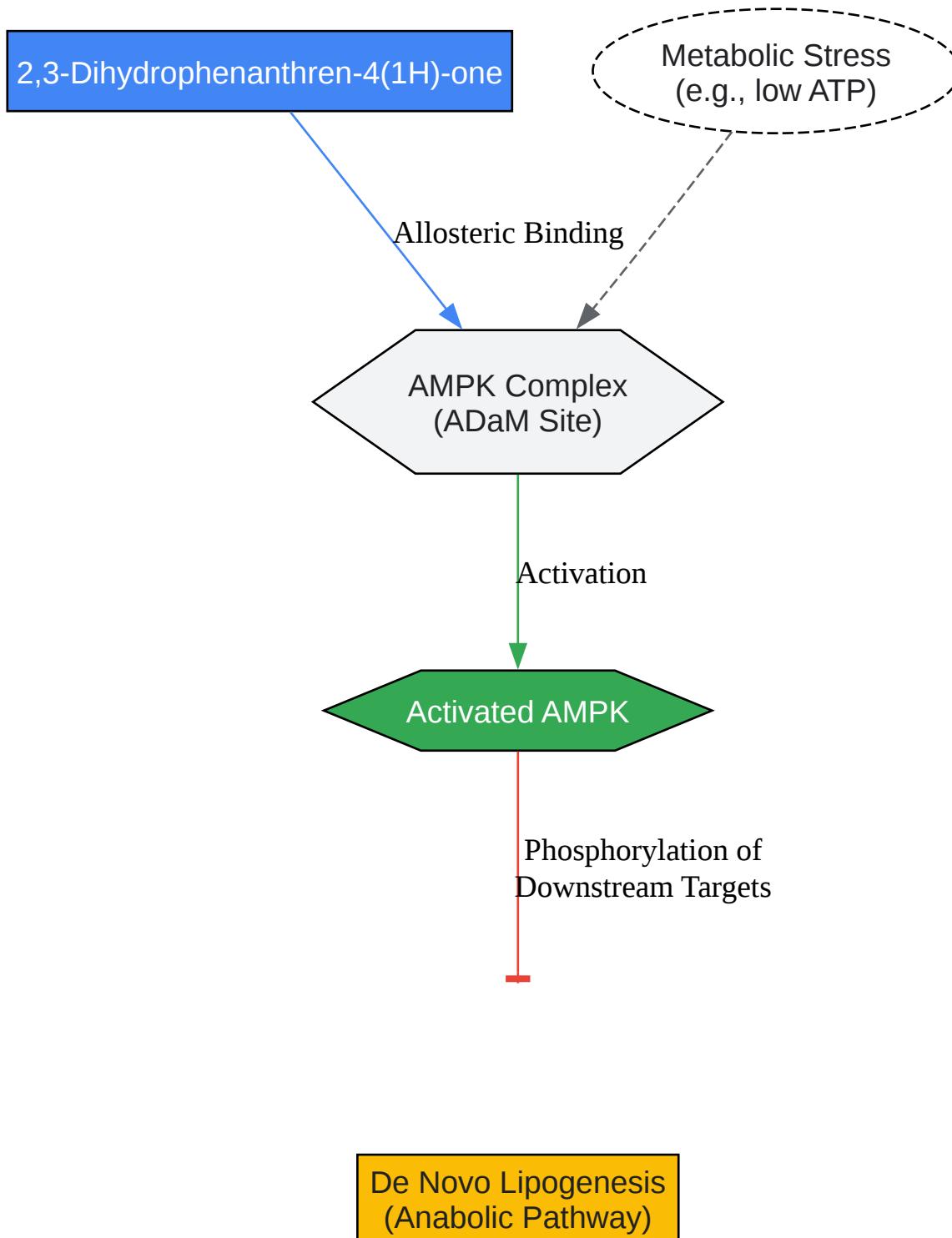
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenanthrene core and the aliphatic protons of the dihydropyranone ring.
 - ^{13}C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbon (around 190-200 ppm) and the distinct aromatic and aliphatic carbons. The number of signals would also indicate the molecule's symmetry.
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound.^{[3][4][5][6][7]} The mass spectrum would show a molecular ion peak corresponding to its molecular weight (196.24 g/mol) and a characteristic fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC):
 - Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water would be an effective method for assessing the purity of the compound. A UV detector would be suitable for detection.

Biological Activity and Signaling Pathways

Recent studies have highlighted the role of dihydrophenanthrenes as direct allosteric activators of AMP-activated protein kinase (AMPK).[\[1\]](#)[\[2\]](#) AMPK is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.

The activation of AMPK by **2,3-Dihydrophenanthren-4(1H)-one** and related compounds occurs through binding to a novel allosteric drug and metabolite (ADaM) site on the AMPK complex.[\[1\]](#)[\[2\]](#) This binding event triggers a conformational change that enhances the kinase's activity. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of anabolic pathways (such as de novo lipogenesis) and the activation of catabolic pathways to restore cellular energy balance. This mechanism makes compounds with a dihydrophenanthrene scaffold promising candidates for the development of therapeutics for metabolic disorders like type 2 diabetes.[\[1\]](#)[\[2\]](#)

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AMPK activation by 2,3-Dihydrophenanthren-4(1H)-one.

Conclusion

2,3-Dihydrophenanthren-4(1H)-one is a synthetically accessible molecule with a chemical scaffold that holds significant promise for therapeutic applications, particularly in the realm of metabolic diseases through the activation of the AMPK signaling pathway. The data and protocols outlined in this guide provide a foundational resource for researchers and scientists working with this and related compounds, facilitating further exploration of their chemical properties and biological activities.

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